(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a complex organic molecule with intriguing structural features. Its unique scaffold incorporates both pyrimidine and benzothiophene rings, suggesting potential for diverse reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved by cyclization of appropriate precursors under conditions such as reflux in ethanol with catalytic acid.
Introduction of the Benzothiophene Ring: This step often involves a Friedel-Crafts acylation reaction, using benzothiophene as a starting material and introducing the fluorine substituent via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of such a compound would likely involve similar synthetic steps but scaled up, with optimization for yield and purity. Flow chemistry techniques and continuous processing may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation reactions, particularly at the sulfur in the benzothiophene ring.
Reduction: The carbonyl group can be reduced to yield corresponding alcohol derivatives.
Substitution: The fluorine substituent on the benzothiophene ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperbenzoic acid).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Strong nucleophiles like amines or thiols under conditions such as DMF (Dimethylformamide) solvent and elevated temperatures.
Major Products
Oxidation generally leads to sulfoxides or sulfones. Reduction results in secondary alcohols. Substitution can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone has found applications in:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer and antiviral properties due to its unique molecular framework.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action in biological systems can involve:
Molecular Targets: DNA or specific enzymes where it can act as an inhibitor.
Pathways: Interference with DNA replication or protein synthesis, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(7,8-Dihydro-1H-pyrido[4,3-d]pyrimidin-6(5H)-yl)(benzo[b]thiophen-2-yl)methanone
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(benzo[b]thiophen-2-yl)methanol
Highlighting Uniqueness
What sets (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone apart is the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity, providing an edge in specificity and potency for medicinal applications.
What else are you wondering about?
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(5-fluoro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c17-12-1-2-14-10(5-12)6-15(22-14)16(21)20-4-3-13-11(8-20)7-18-9-19-13/h1-2,5-7,9H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOCEKPBJRCULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.